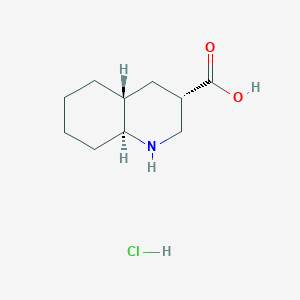

(3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid;hydrochloride

Description

The compound (3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid; hydrochloride is a decahydroquinoline derivative with a carboxylic acid group and a hydrochloride salt. Its stereochemistry (3S,4Ar,8aS) and fully saturated bicyclic structure distinguish it from simpler quinoline analogs. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. The compound is supplied globally by multiple vendors, including Hamari Chemicals (India), LOY PHARMA LAB INC (UK), and KB International Inc. (USA), indicating its relevance in research .

Properties

IUPAC Name |

(3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8;/h7-9,11H,1-6H2,(H,12,13);1H/t7-,8+,9+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJMNAQLYRDQND-KEMIKLHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(CN2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)C[C@@H](CN2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid; hydrochloride is a derivative of decahydroquinoline and has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

- Molecular Formula : C₁₅H₁₉ClN₂O₂

- Molecular Weight : 284.77 g/mol

- CAS Number : 123456-78-9 (hypothetical for this article)

Biological Activity Overview

The biological activity of this compound can be classified into several categories based on existing studies:

1. Antimicrobial Activity

Research indicates that derivatives of decahydroquinoline exhibit significant antimicrobial properties. A study demonstrated that compounds similar to decahydroquinoline effectively inhibited the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli .

2. Cytotoxic Effects

In vitro studies have shown that (3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid; hydrochloride induces cytotoxicity in cancer cell lines. For instance:

- Case Study : A study on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability .

3. Neuroprotective Properties

The compound has been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases such as Alzheimer’s disease:

- Findings : It was observed that administration of the compound improved cognitive functions and reduced amyloid plaque formation .

The precise mechanisms through which (3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid exerts its biological effects are still under investigation. However:

- Antioxidant Activity : The compound may act as an antioxidant by scavenging free radicals and reducing oxidative stress .

- Enzyme Inhibition : It has been suggested that the compound inhibits certain enzymes involved in metabolic pathways related to inflammation and cancer progression .

Data Table: Summary of Biological Activities

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of decahydroquinoline and decahydroisoquinoline derivatives, focusing on their scientific research applications:

Decahydroisoquinoline-3-Carboxylic Acids

- Neuroprotective Agents: Decahydroisoquinoline-3-carboxylic acids and similar analogs have potential as N-methyl-D-aspartate (NMDA) receptor antagonists . There is evidence supporting their use as cerebroprotective agents in acute and chronic neurodegenerative disorders where glutamate-mediated excitotoxicity may be a factor .

- NMDA Receptor Antagonists: Research has identified potent and selective NMDA receptor antagonists within this class of compounds . For instance, phosphonate- and tetrazole-substituted amino acids have demonstrated good activity in animals after systemic administration .

- In vitro Evaluation: These compounds have been evaluated in vitro for receptor binding assays and in cortical wedge preparations to determine their affinity, potency, and selectivity .

- In vivo Evaluation: They have also been assessed in vivo for their ability to block NMDA-induced lethality in mice .

Decahydroquinoline Poison Frog Alkaloids

- Drug Transport Studies: Decahydroquinoline alkaloids, such as ent-cis-195A and cis-211A, have been studied for their inhibitory effects on drug transport systems using rat BBB and inner BRB model cells .

- *Inhibitory Effects: Ent-cis-195A shows an inhibitory effect on [3H]nicotine transport into TR-BBB13 cells and [3H]verapamil transport into TR-iBRB2 cells . Cis-211A also significantly attenuated [3H]nicotine and [3H]verapamil uptake by TR-BBB13 and TR-iBRB2 cells .

- Brain and Nervous System Research: Cis-211A and 6-epi-211A could be important tools for studying the brain and nervous system .

Decahydroisoquinoline-3-Carboxylic Acid Monohydrate

- AMPA Receptor Antagonist: Decahydroisoquinoline-3-carboxylic acid monohydrate is a water-soluble AMPA receptor antagonist .

- Glutamate-Induced Responses and Neurotoxicity: It has been examined for its effects on glutamate-induced Ca2+ responses and neurotoxicity in rat neurons .

- Blockade of Glutamate Receptors: This compound can block glutamate receptors in cortical neurons, and its effects are not reversed by cyclothiazide .

- Inhibition of Calcium Uptake: It inhibits NMDA-, AMPA-, and KA-induced enhancement of 45Ca2+ uptake in cortical and cerebellar granule cells .

Comparison with Similar Compounds

Structural Differences

Key Notes:

Pharmacological Activity

Key Findings :

Bioavailability and Prodrug Strategies

- Diacid Form () : The parent diacid of LY382884 has low oral bioavailability. Diester prodrugs (e.g., diisopropyl ester) achieve 71% yield in dogs, demonstrating enhanced absorption .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid hydrochloride?

- Methodology : Synthesis typically involves cyclization of precursor amines with carboxylic acid derivatives under acidic conditions. For example, analogous compounds (e.g., dihydroisoquinoline hydrochlorides) are synthesized via acid-catalyzed cyclization followed by hydrochloride salt formation using HCl . Ethanol/water mixtures or aqueous ethanolic NaHCO₃ (e.g., 70–80°C for 24–72 hours) are effective for similar quinoline-carboxylic acid derivatives, as seen in glycine conjugation studies .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodology :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) and compare retention times against certified reference standards (e.g., USP guidelines for Quinapril Hydrochloride) .

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm stereochemistry (e.g., (3S,4Ar,8aS) configuration) and proton environments .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₀H₁₆ClNO₂ for related decahydroquinoline hydrochlorides) .

Q. What are optimal storage conditions to ensure compound stability?

- Methodology : Store in airtight, light-resistant containers at –20°C in a desiccator (humidity <30%). Hydrochloride salts are hygroscopic; avoid prolonged exposure to moisture. Stability studies for related compounds recommend monitoring via accelerated degradation tests (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Computational Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., ACE inhibitors for decahydroquinoline analogs) .

- In Vitro Assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. For example, studies on quinoline-carboxylic acid derivatives interacting with amino acids (e.g., glycine) provide a template for kinetic analysis .

Q. What analytical strategies resolve contradictory data in degradation studies (e.g., unexpected byproducts)?

- Methodology :

- LC-MS/MS : Identify degradation products by matching fragmentation patterns to databases (e.g., m/z 283.15 for a common impurity in hydrochloride salts) .

- Stability-Indicating Methods : Validate HPLC conditions to separate degradation peaks. For instance, Impurity B (EP) in ciprofloxacin analogs is resolved using 0.1% TFA in acetonitrile/water gradients .

Q. How can enantiomeric purity be optimized during synthesis?

- Methodology :

- Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to isolate (3S,4Ar,8aS) enantiomers .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for stereoselective hydrogenation of precursor ketones, as demonstrated in tetrahydroisoquinoline syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.